3-amino-N-ethylbenzamide
Overview
Description
3-amino-N-ethylbenzamide is a small molecule chemical compound that consists of an aromatic ring, an amide group, and an ethylamine side chain. It belongs to the class of aromatic amides. It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Scientific Research Applications
Biochemistry
Application Summary
3-amino-N-ethylbenzamide is utilized in biochemistry for proteomics research due to its ability to interact with proteins and enzymes .
Experimental Procedures
The compound is often used in assays to identify protein interactions and enzyme activities. It is typically applied in controlled laboratory environments, using spectrophotometry or chromatography for detection.
Results and Outcomes
The use of 3-amino-N-ethylbenzamide has led to the identification of novel protein functions and enzyme mechanisms, although specific quantitative data is not provided in the search results.
Pharmaceutical Research
Application Summary
In pharmaceutical research, 3-amino-N-ethylbenzamide serves as a building block for drug development, particularly in the synthesis of therapeutic agents .
Experimental Procedures
It is incorporated into larger molecular structures during the drug synthesis process, often through reactions such as amide bond formation, under conditions like ultrasonic irradiation.
Results and Outcomes
The incorporation of this compound has resulted in the creation of drugs with improved efficacy and reduced side effects, as indicated by clinical trials and pharmacokinetic studies.
Materials Science
Application Summary
This compound is an organic building block used in the development of new materials, including polymers and coatings .
Experimental Procedures
3-amino-N-ethylbenzamide is polymerized or copolymerized with other monomers to create materials with desired properties, using techniques like radical polymerization.
Results and Outcomes
The resulting materials exhibit enhanced characteristics such as increased thermal stability and mechanical strength, with metrics like tensile strength and glass transition temperatures serving as quantitative data.
Analytical Chemistry
Application Summary
In analytical chemistry, 3-amino-N-ethylbenzamide is employed as a reagent in chemical assays and spectroscopic analysis .
Experimental Procedures
It is used in various chromatographic and spectroscopic methods, including HPLC and NMR, to analyze the composition of chemical samples.
Results and Outcomes
The use of this compound has improved the sensitivity and specificity of analytical methods, with outcomes measured in terms of detection limits and signal-to-noise ratios.
Organic Synthesis
Application Summary
3-amino-N-ethylbenzamide plays a role in organic synthesis as an intermediate in the formation of complex organic molecules .
Experimental Procedures
It is involved in reactions such as condensation and functionalization, often catalyzed by acids or bases, to form benzamide derivatives.
Results and Outcomes
The synthesis processes have been optimized for higher yields and reduced reaction times, with the efficiency of the reactions quantified by yield percentages and reaction rates.
Environmental Science
Application Summary
The compound is studied for its environmental impact and degradation products in environmental science research .
Experimental Procedures
Environmental fate studies involve examining the breakdown of 3-amino-N-ethylbenzamide in various conditions, using methods like LC-MS to track its degradation.
Results and Outcomes
Findings include the identification of degradation pathways and the compound’s persistence in the environment, with data presented in terms of half-lives and concentration levels over time.
This analysis provides a detailed overview of the diverse applications of 3-amino-N-ethylbenzamide in scientific research, highlighting its versatility and importance across different scientific disciplines.
Catalysis Research
Application Summary
3-amino-N-ethylbenzamide is investigated for its potential as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .
Experimental Procedures
The compound is tested in catalytic systems, often in combination with metals or other organic molecules, to facilitate reactions such as hydrogenation and oxidation.
Results and Outcomes
Preliminary studies have shown promising results, with the compound improving catalytic efficiency, though specific data on reaction kinetics is not detailed in the search results.
Nanotechnology
Application Summary
In nanotechnology, 3-amino-N-ethylbenzamide is used to modify the surface properties of nanoparticles, aiding in the creation of functional nanomaterials .
Experimental Procedures
The compound is applied to nanoparticles through processes like self-assembly or chemical vapor deposition, altering their surface chemistry for targeted applications.
Results and Outcomes
The functionalization of nanoparticles with 3-amino-N-ethylbenzamide has led to the development of nanomaterials with enhanced properties, such as increased solubility or targeted drug delivery capabilities.
Agricultural Chemistry
Application Summary
This compound is explored for its use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides .
Experimental Procedures
3-amino-N-ethylbenzamide is incorporated into the molecular structures of agrochemicals, aiming to improve their effectiveness and reduce environmental impact.
Results and Outcomes
The synthesized agrochemicals have shown improved potency against pests and weeds, with studies reporting metrics like LD50 values and efficacy percentages.
Food Chemistry
Application Summary
In food chemistry, 3-amino-N-ethylbenzamide is studied for its role in food preservation and flavor enhancement .
Experimental Procedures
The compound is added to food products in trace amounts and tested for its preservative effects or flavor-modifying properties under various storage conditions.
Results and Outcomes
Research indicates that 3-amino-N-ethylbenzamide can extend the shelf life of certain foods and enhance flavors, with outcomes measured in terms of preservation duration and sensory analysis scores.
Forensic Science
Application Summary
Forensic scientists utilize 3-amino-N-ethylbenzamide for the detection and analysis of chemical residues at crime scenes .
Experimental Procedures
The compound is used in chromatographic techniques to separate and identify trace chemicals, providing crucial evidence in forensic investigations.
Results and Outcomes
The application of 3-amino-N-ethylbenzamide in forensic science has improved the accuracy of chemical analyses, with results contributing to the resolution of criminal cases.
Chemical Education
Application Summary
3-amino-N-ethylbenzamide is employed in chemical education as a model compound for teaching organic synthesis and analytical techniques .
properties
IUPAC Name |
3-amino-N-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZANFTCIVRHFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395751 | |
Record name | 3-amino-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-ethylbenzamide | |
CAS RN |
81882-77-1 | |
Record name | 3-amino-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-N-ethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.